N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The sulfonamide moiety is attached via an ethyl linker to a 4-methoxy-3-methylbenzene ring. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, analogous to methods described for structurally related triazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S2/c1-13-12-17(8-9-18(13)26-3)28(24,25)22-11-10-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBDYMSWFNBUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- SNB-19 Cell Line: Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 Cell Line: PGI of 85.26%
- NCI-H40 Cell Line: PGI of 75.99%
These findings suggest that the compound may act by interfering with cellular signaling pathways or inhibiting specific enzymes involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The thiazole moiety within the compound is known to play a role in enzyme inhibition. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or obesity .
Case Study 1: Anticancer Mechanism Investigation
A study published in ACS Omega investigated the mechanism of action of this compound on cancer cell lines. The researchers found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in tumor cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The 1,3-thiazole in the target compound distinguishes it from triazole- and triazine-based analogs.
Sulfonamide Linkage: The ethyl-linked sulfonamide in the target compound contrasts with the direct sulfonyl bridges in triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) .
Fluorophenyl Groups : The 4-fluorophenyl moiety is a common feature in the target compound and triazole derivatives (e.g., 2,4-difluorophenyl in ), suggesting shared strategies for enhancing lipophilicity or metabolic stability .
Spectroscopic and Structural Analysis
While spectral data for the target compound are unavailable, insights can be drawn from related compounds:
- IR Spectroscopy : Triazole-thiones show νC=S bands at 1247–1255 cm⁻¹, absent in thiazoles. The target compound’s sulfonamide would exhibit νS=O stretches near 1350–1150 cm⁻¹ .
- NMR Spectroscopy : The 4-fluorophenyl group would produce a doublet in the aromatic region (~7.0–7.5 ppm), similar to triazole derivatives .
Critical Notes on Structural Differentiation
Tautomerism : Unlike 1,2,4-triazole-thiones (which exist in thione-thiol equilibrium), 1,3-thiazoles lack tautomeric behavior, simplifying structural characterization .
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Sulfonamide Moiety : Commonly associated with antibacterial properties.
The molecular formula is with a molecular weight of approximately 398.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The structural components allow it to engage with enzymes and receptors, potentially leading to inhibition or modulation of their activities. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
- Receptor Modulation : It can interact with receptors linked to inflammation or cancer pathways, altering their signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For example, thiazole derivatives are known for their effectiveness against various bacterial strains. This compound's sulfonamide group may enhance its antibacterial efficacy by targeting bacterial folic acid synthesis pathways.
Anticancer Properties
Preliminary studies suggest potential anticancer activity through the induction of apoptosis in cancer cells. The interaction with specific cancer-related pathways (e.g., cell cycle regulation) has been noted in related thiazole compounds.
Anti-inflammatory Effects
Compounds containing thiazole rings often exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.
Case Studies and Research Findings
Recent literature highlights several case studies exploring the biological activity of similar compounds:
- Study on Thiazole Derivatives : Research published in Molecules demonstrated that thiazole derivatives showed promising anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The study found IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
- Antimicrobial Evaluation : A comparative analysis published in Journal of Medicinal Chemistry indicated that thiazole-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
- Inflammatory Response Modulation : A study focused on sulfonamide derivatives reported that certain compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
What synthetic methodologies are recommended for preparing N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide?
Methodological Answer:
- Step 1: Thiazole Core Synthesis
Construct the 4-methyl-1,3-thiazole ring via cyclization of 4-fluorophenylthioamide precursors with α-haloketones under reflux in ethanol . - Step 2: Ethyl Linker Introduction
Attach the ethyl chain to the thiazole via nucleophilic substitution or alkylation, using reagents like bromoethyl-methoxybenzene derivatives in anhydrous DMF . - Step 3: Sulfonamide Coupling
React the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . - Purification
Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons in the thiazole, sulfonamide, and methoxy groups. Compare shifts with analogous structures (e.g., 4-fluorophenyl-thiazole derivatives ).
- FT-IR : Confirm sulfonamide (S=O at ~1350–1150 cm⁻¹) and thiazole (C=N at ~1640 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent orientations (e.g., dihedral angles between thiazole and benzene rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass ± 2 ppm) .
| Technique | Key Data Points | Purpose |
|---|---|---|
| X-ray Crystallography | Bond lengths, angles, torsion angles | Confirm 3D structure and packing |
| NMR | δ 2.5–3.0 ppm (CH3), δ 6.8–7.5 ppm (Ar-H) | Assign substituent positions |
How can researchers resolve discrepancies between experimental and computational structural data?
Methodological Answer:
- Cross-Validation : Compare experimental XRD bond lengths/angles with Density Functional Theory (DFT)-optimized structures (software: Gaussian09, B3LYP/6-31G* basis set) .
- Thermal Motion Analysis : Use crystallographic displacement parameters (ADPs) to assess dynamic disorder vs. static model errors .
- Supplementary Data : Access archived CCDC entries (e.g., CCDC-1441403 ) to benchmark against similar compounds.
- Sensitivity Testing : Vary computational parameters (solvent models, basis sets) to identify systematic deviations .
What strategies optimize pharmacokinetic properties through structural modifications?
Methodological Answer:
- Lipophilicity Adjustment : Replace the 4-methoxy group with polar substituents (e.g., hydroxyl) to enhance solubility. Monitor logP via HPLC .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3) on the benzene ring to reduce CYP450-mediated oxidation .
- Bioisosteric Replacement : Substitute the thiazole with a triazole to improve metabolic stability while retaining target affinity (e.g., as in triazole-sulfonamide hybrids ).
- In Silico Screening : Use QSAR models to predict ADME profiles based on substituent electronic/hydrophobic parameters .
How can potential biological targets of this compound be identified?
Methodological Answer:
- Enzyme Assays : Screen against kinase or protease libraries (e.g., tyrosine kinase inhibition assays ).
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase (PDB ID: 3LXE) . Prioritize docking poses with sulfonamide coordinating to active-site zinc.
- Proteomics : Perform pull-down assays with biotinylated analogs and analyze bound proteins via LC-MS/MS .
- Transcriptomics : Treat cell lines (e.g., HeLa) and analyze differentially expressed genes via RNA-seq to infer pathways affected .
How should researchers address conflicting biological activity data across studies?
Methodological Answer:
- Standardize Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays ).
- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Validate Purity : Re-characterize the compound via HPLC and NMR prior to testing .
- Meta-Analysis : Compare EC50/IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
